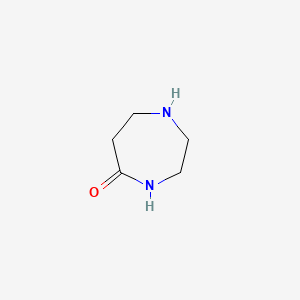
1,4-Diazepan-5-one
Overview
Description
1,4-Diazepan-5-one, also known as a cyclic ketone, is a compound featuring a five-membered ring structure . It is colorless and odorless, and exhibits slight solubility in water . The molecular formula of this compound is C5H10N2O .
Synthesis Analysis
The synthesis of 1,4-Diazepan-5-ones has been achieved through various methods. One such method involves the use of palladium-catalyzed decarboxylative asymmetric allylic alkylation . This reaction proceeds smoothly to give gem-disubstituted diazepanone heterocycles bearing various functional groups in up to >99% yield and up to 95% ee . Another method involves a ‘one-pot’ synthesis of 2,7-diaryl-[1,4]-diazepan-5-ones .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring structure . The molecular weight of this compound is 114.15 .
Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of β-Lactams
1,4-Diazepan-5-one: has been studied for its role as a catalyst in the synthesis of β-lactams . β-lactams are a class of antibiotics that include penicillins, cephalosporins, monobactams, and carbapenems. These compounds are crucial in the fight against bacterial infections, and the efficient synthesis of β-lactams is of significant importance in medicinal chemistry.
Production of β-Amino Acids
Another application of This compound is in the production of β-amino acids . β-amino acids are non-standard amino acids that can serve as building blocks for peptides and have potential therapeutic applications, including antifungal, antidiabetic, and anticancer activities.
Creation of β-Keto Esters
This compound: is also utilized in the creation of β-keto esters . β-keto esters are valuable intermediates in organic synthesis and can be used to produce a variety of compounds, including pharmaceuticals and agrochemicals.
Monoamine Oxidase (MAO) Inhibition
Research has explored the inhibitory effects of This compound on the enzyme monoamine oxidase (MAO) . MAO inhibitors are used to treat psychiatric conditions and neurodegenerative diseases by increasing the levels of monoamine neurotransmitters.
Acetylcholinesterase (AChE) Inhibition
This compound: may act as an inhibitor of the enzyme acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease and other conditions where the regulation of acetylcholine levels is beneficial.
Enzymatic Reaction Studies
The compound’s interaction with specific enzymes, such as MAO and AChE, makes This compound a valuable tool in enzymatic reaction studies . Understanding these interactions can lead to the development of new drugs and therapeutic strategies.
Mechanism of Action
Target of Action
The primary targets of 1,4-Diazepan-5-one are believed to be specific enzymes, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters, while AChE is responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its targets, MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering neural signaling and leading to various biochemical effects.
Biochemical Pathways
The inhibition of MAO and AChE by this compound affects the biochemical pathways involving these enzymes. The inhibition of MAO can lead to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine. Similarly, the inhibition of AChE can result in increased levels of acetylcholine. These changes can have downstream effects on neural signaling and synaptic transmission .
Pharmacokinetics
It is known that the compound is a cyclic ketone featuring a five-membered ring structure . It possesses a colorless and odorless nature, and it exhibits slight solubility in water . More research is needed to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on MAO and AChE. By inhibiting these enzymes, this compound can alter the levels of certain neurotransmitters in the brain, potentially affecting neural signaling and synaptic transmission . .
Safety and Hazards
properties
IUPAC Name |
1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLBCQXWDBQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371954 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34376-54-0 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)
![2-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1-phthalazinone](/img/structure/B1224532.png)

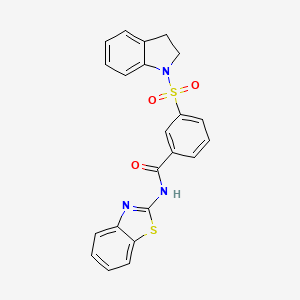
![[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1224536.png)
![3-[(7,8-dimethyl-2-oxo-1-benzopyran-4-yl)methoxy]-N,N-dimethyl-5-benzotriazolesulfonamide](/img/structure/B1224537.png)
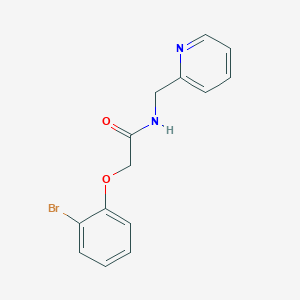
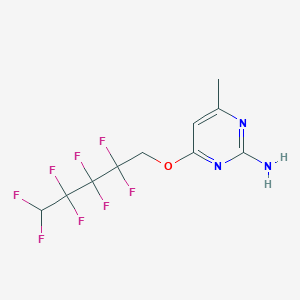
![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)

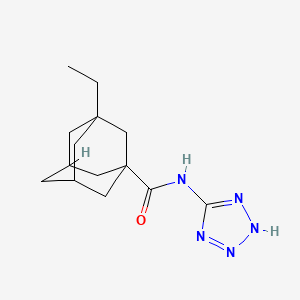
![Benzoic acid [5-(6-benzamido-9-purinyl)-3-fluoro-4-hydroxy-2-oxolanyl]methyl ester](/img/structure/B1224553.png)
![4-[(2,6-Diphenyl-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B1224554.png)